molecular formula C3H6O4 B1207378 Glyceric acid CAS No. 473-81-4

Glyceric acid

Cat. No.: B1207378
CAS No.: 473-81-4
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
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Description

Glyceric acid, also known as 2,3-dihydroxypropanoic acid, is an organic compound with the formula HOCH₂CH(OH)CO₂H. It is a three-carbon sugar acid that occurs naturally and is classified as a chiral molecule. This compound is significant in various biochemical pathways, including glycolysis, where its phosphate derivatives play crucial roles .

Mechanism of Action

Target of Action

Glyceric acid, a three-carbon sugar acid, is a key molecule in biochemical processes vital for metabolism . It primarily targets the metabolic pathways of the body, specifically those involved in carbohydrate and lipid metabolism .

Mode of Action

this compound is produced by the oxidation of glycerol . The oxidation of the two terminal alcohol groups of glycerol gives distinct enantiomers of this compound . This process involves the interaction of this compound with various enzymes and biochemical compounds within the body.

Biochemical Pathways

this compound plays a significant role in several biochemical pathways. It is involved in the glycolysis pathway, where its phosphate derivatives, including 2-phosphothis compound, 3-phosphothis compound, 2,3-bisphosphothis compound, and 1,3-bisphosphothis compound, serve as intermediates . Furthermore, 3-phosphothis compound, a derivative of this compound, is an intermediate in the biosynthesis of the amino acid serine, which can further be used in the synthesis of glycine and cysteine .

Pharmacokinetics

It is known that this compound is a product of human physiology and other living organisms, suggesting that it is well-absorbed and metabolized within the body .

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a crucial role in cellular metabolism, particularly in glycolysis and the biosynthesis of certain amino acids . Severe elevations in this compound levels are an indication of a rare inborn error of metabolism known as glyceric aciduria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound from glycerol can be affected by the presence of certain oxidants . Moreover, the efficiency of this compound production can be influenced by the temperature and pH of the environment .

Biochemical Analysis

Biochemical Properties

Glyceric acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a key intermediate in glycolysis, where it is phosphorylated to form 2-phosphothis compound and 3-phosphothis compound. These phosphorylated derivatives are crucial intermediates in the metabolic pathway . This compound also interacts with enzymes such as glycerate kinase, which catalyzes the conversion of this compound to glycerate-3-phosphate . Additionally, this compound is involved in the biosynthesis of serine, where it is converted to 3-phosphoglycerate, an intermediate in the serine biosynthesis pathway .

Cellular Effects

This compound influences various cellular processes. It activates cellular mitochondria and reduces low-grade inflammation, particularly in aged cells . This activation of mitochondria enhances cellular metabolism and energy production. This compound also impacts cell signaling pathways and gene expression, leading to improved liver and muscle function . Furthermore, this compound reduces chronic inflammation, which is associated with many age-related metabolic and degenerative diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates mitochondrial enzymes, enhancing mitochondrial function and energy production . This compound also interacts with various biomolecules, leading to changes in gene expression and enzyme activity. For example, it activates glycerate kinase, which converts this compound to glycerate-3-phosphate, a key intermediate in glycolysis . Additionally, this compound influences the expression of genes involved in inflammation and metabolism, contributing to its anti-inflammatory and metabolic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained activation of mitochondria and reduction of inflammation . These effects are observed both in vitro and in vivo, indicating the potential for long-term therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to activate mitochondrial function and reduce inflammation without causing adverse effects . At high doses, this compound can have toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in glycolysis, where it is converted to 2-phosphothis compound and 3-phosphothis compound . These intermediates are further metabolized to produce energy in the form of ATP. This compound is also involved in the biosynthesis of serine, where it is converted to 3-phosphoglycerate . Additionally, this compound interacts with enzymes such as glycerate kinase and glyoxylate reductase, which play roles in its metabolism and regulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via specific transporters and distributed to different cellular compartments . This compound can also bind to proteins and other biomolecules, influencing its localization and accumulation within cells . These interactions are crucial for its biological activity and function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization. For example, in the mitochondria, this compound activates mitochondrial enzymes and enhances energy production . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

Chemical Reactions Analysis

Types of Reactions: Glyceric acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Tartronic acid

    Reduction: Glycerol

    Esterification: Glycerates

Comparison with Similar Compounds

  • 2-Phosphoglyceric acid
  • 3-Phosphothis compound
  • 2,3-Bisphosphothis compound
  • 1,3-Bisphosphothis compound

Comparison: this compound is unique due to its role as a precursor to several important biochemical intermediates. Its derivatives are crucial in metabolic pathways, making it distinct from other similar compounds . For example, 2-phosphothis compound and 3-phosphothis compound are directly involved in glycolysis, whereas this compound itself is a more versatile precursor .

Properties

IUPAC Name

2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43110-90-3 (mono-potassium salt)
Record name Glyceric acid
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DSSTOX Substance ID

DTXSID80861979
Record name Glyceric acid
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Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

473-81-4, 600-19-1
Record name Glyceric acid
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Record name Glyceric acid
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Record name DL-Glyceric acid
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Record name Glyceric acid
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Record name Glyceric acid
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Record name GLYCERIC ACID
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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